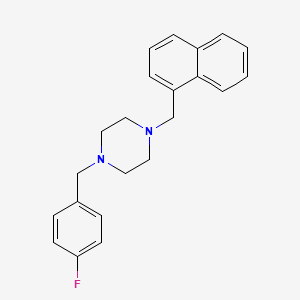![molecular formula C14H8Cl2F3NO B10879778 3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 1939-23-7](/img/structure/B10879778.png)
3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound characterized by the presence of dichloro and trifluoromethyl groups attached to a benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzoic acid and 3-(trifluoromethyl)aniline.
Amidation Reaction: The 3,4-dichlorobenzoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux conditions.
Coupling Reaction: The acyl chloride is then reacted with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and trifluoromethyl).
Oxidation and Reduction: The benzamide moiety can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Substitution: Products depend on the nucleophile used, often resulting in substituted benzamides.
Oxidation: Oxidized products may include nitro derivatives or carboxylic acids.
Reduction: Reduced products typically include amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, 3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological processes in pests.
作用機序
The mechanism of action of 3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound’s electron-withdrawing groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- 4-Chloro-N-[3-(trifluoromethyl)phenyl]benzamide
- 2,6-Dichloro-N-[3-(trifluoromethyl)phenyl]benzamide
- 3,4-Dichloro-N-[3-cyano-4-(trifluoromethyl)phenyl]benzamide
Uniqueness
3,4-Dichloro-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of its chlorine and trifluoromethyl groups. This arrangement significantly influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. The presence of both electron-withdrawing groups enhances its stability and potential efficacy in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
特性
CAS番号 |
1939-23-7 |
|---|---|
分子式 |
C14H8Cl2F3NO |
分子量 |
334.1 g/mol |
IUPAC名 |
3,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H8Cl2F3NO/c15-11-5-4-8(6-12(11)16)13(21)20-10-3-1-2-9(7-10)14(17,18)19/h1-7H,(H,20,21) |
InChIキー |
QBWIHCSGQCZPOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl [(4Z)-4-{1-[(4-fluorophenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879698.png)
![8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10879700.png)
![(2E)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B10879702.png)
![(4Z)-2-(4-methoxyphenyl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879704.png)
![methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879705.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879712.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-hydroxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879718.png)
![1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B10879721.png)
![2-{[4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B10879723.png)

![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10879750.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-phenylurea](/img/structure/B10879761.png)

